Octahydro-4,7-methano-1H-indenemethyl acetate
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Overview
Description
Preparation Methods
The preparation of octahydro-4,7-methano-1H-indenemethyl acetate involves synthetic routes that typically include the use of renewable materials to preserve natural resources . The exact synthetic routes and reaction conditions are often proprietary to fragrance manufacturers, but they generally involve the esterification of octahydro-4,7-methano-1H-indene derivatives with acetic acid or its derivatives .
Chemical Reactions Analysis
Octahydro-4,7-methano-1H-indenemethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding alcohols or ketones.
Reduction: This reaction can convert the compound into more saturated derivatives.
Scientific Research Applications
Octahydro-4,7-methano-1H-indenemethyl acetate is primarily used in the fragrance industry due to its pleasant scent
Chemistry: As a model compound for studying esterification and other organic reactions.
Biology: Investigating its effects on olfactory receptors.
Medicine: Potential use in aromatherapy and related therapeutic applications.
Industry: Used in the formulation of perfumes, colognes, and other scented products.
Mechanism of Action
The mechanism of action of octahydro-4,7-methano-1H-indenemethyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its woody scent .
Comparison with Similar Compounds
Octahydro-4,7-methano-1H-indenemethyl acetate is unique due to its specific scent profile and synthetic origin. Similar compounds include:
- Octahydro-4,7-methano-1H-indene-5-acetaldehyde
- Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde
Properties
CAS No. |
30772-69-1 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-tricyclo[5.2.1.02,6]decanylmethyl acetate |
InChI |
InChI=1S/C13H20O2/c1-8(14)15-7-11-4-5-12-9-2-3-10(6-9)13(11)12/h9-13H,2-7H2,1H3 |
InChI Key |
TXFBASMXWNIAGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCC2C1C3CCC2C3 |
Origin of Product |
United States |
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